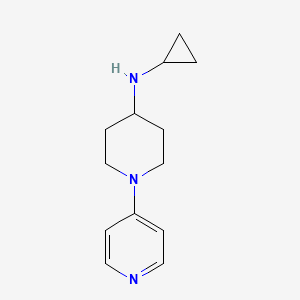

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

説明

“N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Synthesis Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .科学的研究の応用

Synthesis and Chemical Reactivity

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine, a type of aminide, can be used in synthetic chemistry, particularly in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provides access to various imidazo-fused heteroaromatics, showcasing the versatility of this compound in creating complex molecular structures (Garzón & Davies, 2014).

The compound is also relevant in the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating its utility in the formation of highly functionalized piperidines, which are important in various chemical syntheses (Lebold, Leduc, & Kerr, 2009).

Advanced Organic Synthesis Techniques

In photoinduced electron transfer (PET) reactions, amines like N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine undergo efficient cyclizations to produce pyrrolidines and piperidines, showcasing the compound's role in complex organic synthesis processes (Pandey, Reddy, & Kumaraswamy, 1994).

The compound is also involved in ring-opening reactions of donor–acceptor cyclopropanes with various N-nucleophiles. These reactions are important in organic synthesis, especially for assembling different N-heterocycles, including natural products (Budynina, Ivanov, Sorokin, & Melnikov, 2017).

Application in Medicinal Chemistry

In medicinal chemistry, the compound has been used in the synthesis of various pharmacologically relevant structures. For instance, it plays a role in the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which have been evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

Its utility extends to the discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructure, an area of interest in developing novel therapeutics for various neurological conditions (Möller et al., 2017).

将来の方向性

The future directions in the research of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities shown by piperidine derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to develop fast and cost-effective methods for its synthesis .

作用機序

Target of Action

The primary target of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting cell proliferation and survival .

Mode of Action

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine interacts with its target, PKB, by binding to it. This binding promotes the activation of the kinase through phosphorylation on specific amino acid residues . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .

Biochemical Pathways

The interaction of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth, protein translation, progression through the cell cycle, and anti-apoptotic survival .

Pharmacokinetics

The compound’s molecular weight (21731) and its chemical structure suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine’s action include promoting cell proliferation and survival, as well as regulating various cellular functions through the PI3K-PKB signaling pathway .

特性

IUPAC Name |

N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPCEVNNVGQDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

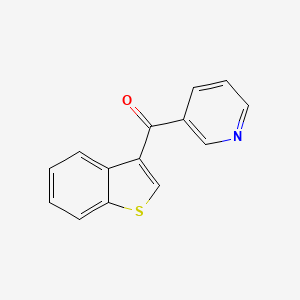

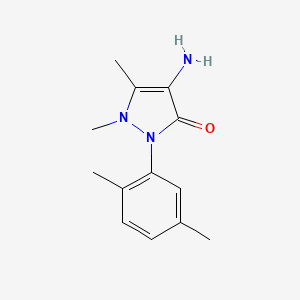

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)

![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)

amine](/img/structure/B1523125.png)